molecular formula C15H24N4O2S B2558077 3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-ethylpropanamide CAS No. 1040669-58-6

3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-ethylpropanamide

Cat. No. B2558077
CAS RN: 1040669-58-6
M. Wt: 324.44
InChI Key: MEXGCXMPKYIULC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiazole derivatives, which includes compounds like “3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-ethylpropanamide”, has been extensively studied . Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications. Its derivatives have a wide range of biological activities such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic .

Scientific Research Applications

Antitumor and Anticancer Applications

Thiazole derivatives have shown significant antitumor activity. For instance, pazopanib, a tyrosine kinase inhibitor with a thiazole structure, exhibits substantial antitumor effects. This underscores the potential of thiazole compounds in cancer therapy, highlighting their role in targeting various cancer types through multiple mechanisms, including inhibiting tumor growth and metastasis (Carta, Scozzafava, & Supuran, 2012; Leoni, Locatelli, Morigi, & Rambaldi, 2014).

Antioxidant and Anti-inflammatory Agents

Benzofused thiazole derivatives have been evaluated for their in vitro antioxidant and anti-inflammatory activities, indicating that these compounds could serve as potential therapeutic agents for diseases associated with oxidative stress and inflammation. This suggests a promising avenue for developing new drugs based on thiazole structures (Raut et al., 2020).

Antimicrobial Activity

Thiazole and its derivatives have been reviewed for their therapeutic patent literature, revealing applications as antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and anticancer drugs. This broad spectrum of activities further emphasizes the utility of thiazole compounds in developing new treatments for various infectious diseases (Leoni, Locatelli, Morigi, & Rambaldi, 2014).

Neuroprotective and Anticonvulsant Effects

Thiazolidine derivatives, including those with 1,3,4-thiadiazoline structures, have shown significant neuroprotective and anticonvulsant effects. These compounds are derived from cyclization reactions of thiosemicarbazone under various conditions, indicating their potential in treating neurological disorders and epilepsy (Yusuf & Jain, 2014).

Antidiabetic Applications

Thiazolidinediones, a class of compounds with thiazole rings, are well-known for their antidiabetic properties. They act as insulin sensitizers and have been used in the management of type 2 diabetes mellitus. This showcases the potential of thiazole derivatives in metabolic disorder treatments (Plosker & Faulds, 1999).

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-ethylpropanamide are not fully understood yet. It is known that thiazol-urea derivatives, such as this compound, have been designed and synthesized to improve the druggability of target compounds . These compounds have shown potential in inhibiting kinases like C-RAF/FLT3 .

Cellular Effects

In cellular studies, thiazol-urea derivatives have shown promising effects. For instance, a compound similar to this compound exhibited significant anti-hepatocellular carcinoma activity, especially against HepG2 cells . It was able to suppress the formation of HepG2 colonies, inhibit rapid proliferation, and exert marked migration inhibitory effects on HepG2 cells .

Molecular Mechanism

The molecular mechanism of action of this compound is not fully elucidated. Studies on similar thiazol-urea derivatives have revealed that they effectively inhibit C-RAF/FLT3 kinases . This inhibition leads to cell cycle arrest in the G2/M phase and induces cell apoptosis .

properties

IUPAC Name

3-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-ethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2S/c1-2-16-13(20)9-8-12-10-22-15(18-12)19-14(21)17-11-6-4-3-5-7-11/h10-11H,2-9H2,1H3,(H,16,20)(H2,17,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEXGCXMPKYIULC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CCC1=CSC(=N1)NC(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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